molecular formula C20H25N3O2 B7344938 3-[(3S)-3-phenoxypyrrolidin-1-yl]-4-pyridin-2-ylpiperidin-4-ol

3-[(3S)-3-phenoxypyrrolidin-1-yl]-4-pyridin-2-ylpiperidin-4-ol

Cat. No. B7344938
M. Wt: 339.4 g/mol
InChI Key: KVJHQSBNTAFGHA-KKXNLOMOSA-N
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Description

3-[(3S)-3-phenoxypyrrolidin-1-yl]-4-pyridin-2-ylpiperidin-4-ol, also known as P4O or P4OP, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug discovery and development.

Mechanism of Action

3-[(3S)-3-phenoxypyrrolidin-1-yl]-4-pyridin-2-ylpiperidin-4-ol acts by inhibiting the activity of specific enzymes and proteins that are involved in disease processes. It binds to the active site of these targets and disrupts their function, leading to the suppression of disease symptoms. This compound has been shown to exhibit high selectivity for its targets, reducing the risk of off-target effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, depending on the target it interacts with. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, leading to the suppression of tumor growth. In infectious diseases, this compound has been shown to inhibit the replication of viruses and bacteria, leading to the suppression of infection. In neurological disorders, this compound has been shown to modulate the activity of specific neurotransmitters, leading to the suppression of disease symptoms.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(3S)-3-phenoxypyrrolidin-1-yl]-4-pyridin-2-ylpiperidin-4-ol is its high selectivity for its targets, reducing the risk of off-target effects. It also exhibits potent activity against a range of disease targets, making it a promising candidate for the development of novel therapeutics. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents. Additionally, further research is needed to fully understand the safety and efficacy of this compound in humans.

Future Directions

There are several future directions for research on 3-[(3S)-3-phenoxypyrrolidin-1-yl]-4-pyridin-2-ylpiperidin-4-ol. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Another area of interest is the identification of new disease targets for this compound, expanding its potential applications in drug discovery and development. Additionally, further research is needed to fully understand the safety and efficacy of this compound in humans, including its pharmacokinetics and toxicity profiles. Overall, this compound represents a promising avenue for the development of novel therapeutics, and further research is needed to fully realize its potential.

Synthesis Methods

3-[(3S)-3-phenoxypyrrolidin-1-yl]-4-pyridin-2-ylpiperidin-4-ol can be synthesized using a multi-step process that involves the reaction of 4-pyridin-2-ylpiperidine with 3-phenoxypyrrolidine in the presence of a reducing agent. The resulting intermediate is then subjected to further reactions to obtain the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.

Scientific Research Applications

3-[(3S)-3-phenoxypyrrolidin-1-yl]-4-pyridin-2-ylpiperidin-4-ol has been the subject of extensive research in recent years, with scientists exploring its potential applications in drug discovery and development. This compound has been shown to exhibit potent activity against a range of disease targets, including cancer, infectious diseases, and neurological disorders. Its unique chemical structure and mechanism of action make it a promising candidate for the development of novel therapeutics.

properties

IUPAC Name

3-[(3S)-3-phenoxypyrrolidin-1-yl]-4-pyridin-2-ylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c24-20(18-8-4-5-11-22-18)10-12-21-14-19(20)23-13-9-17(15-23)25-16-6-2-1-3-7-16/h1-8,11,17,19,21,24H,9-10,12-15H2/t17-,19?,20?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJHQSBNTAFGHA-KKXNLOMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC=C2)C3CNCCC3(C4=CC=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1OC2=CC=CC=C2)C3CNCCC3(C4=CC=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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